3-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine is a synthetic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a cyclopropyl group, a fluorinated thiophene moiety, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the cyclopropyl and fluorinated thiophene groups. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This step often involves cyclopropanation reactions using diazo compounds and transition metal catalysts.
Fluorinated Thiophene Moiety: The fluorinated thiophene can be introduced through cross-coupling reactions such as Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated thiophene moiety using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-N-[(5-methylpyrazin-2-yl)methyl]propanamide: Similar in structure but with a pyrazine ring instead of a thiophene ring.
3-cyclopropyl-N-(pyrazin-2-yl)propanamide: Lacks the fluorinated thiophene moiety.
Uniqueness
3-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine is unique due to the presence of the fluorinated thiophene moiety, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications in medicinal chemistry and material science .
Biological Activity
3-Cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.
The molecular formula of this compound is C15H20FN3S, with a molecular weight of 293.4 g/mol. The structure features a pyrazole ring substituted with cyclopropyl and fluorinated thiophene groups, which may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H20FN3S |
Molecular Weight | 293.4 g/mol |
IUPAC Name | N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine |
InChI Key | AKHPBQVWBSXIIT-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that this compound may exhibit anti-inflammatory and antimicrobial properties by inhibiting key enzymes linked to inflammatory responses.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
- Receptor Modulation : Potential modulation of Toll-like receptors (TLRs), which are crucial for the immune response, could lead to enhanced therapeutic effects against infections.
Biological Activity Studies
Several studies have investigated the biological activities of related pyrazole compounds, providing insights into the potential effects of this compound.
Cytotoxicity and Antiparasitic Activity
Research on structurally similar compounds has demonstrated significant cytotoxicity against various cancer cell lines while exhibiting low toxicity towards normal human cells. For instance, derivatives of pyrazoles have shown effectiveness against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that pyrazole derivatives can inhibit bacterial growth effectively, making them candidates for further exploration as antimicrobial agents .
Case Studies and Research Findings
- Case Study on Cytotoxicity : A study assessed a series of pyrazole derivatives for cytotoxic effects on human fibroblast cell lines (MRC-5). Results indicated that certain analogs exhibited significant cytotoxicity, raising questions about their safety profiles .
- Antiparasitic Efficacy : Compounds similar to this compound have shown low micromolar potency against several protozoan species while maintaining low toxicity to host cells . This suggests a promising therapeutic window for treating parasitic infections.
Comparative Analysis
When compared to other pyrazole derivatives, this compound exhibits unique properties due to its cyclopropyl and fluorinated thiophene components. These modifications can enhance binding affinity to biological targets and potentially improve therapeutic efficacy.
Compound Name | Structure Features | Biological Activity |
---|---|---|
Similar Compound A | Lacks fluorinated thiophene | Reduced antimicrobial activity |
Similar Compound B | Contains chlorine instead of fluorine | Altered reactivity and activity profile |
Properties
Molecular Formula |
C12H14FN3S |
---|---|
Molecular Weight |
251.33 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H14FN3S/c1-16-12(6-10(15-16)8-2-3-8)14-7-9-4-5-11(13)17-9/h4-6,8,14H,2-3,7H2,1H3 |
InChI Key |
RDVWVNCJEWORCT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)NCC3=CC=C(S3)F |
Origin of Product |
United States |
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